2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.
Attachment of the acetamide group: The benzothiazole derivative is then reacted with chloroacetyl chloride to introduce the acetamide group.
Introduction of the pyrimidine ring: Finally, the compound is reacted with a pyrimidine derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrimidine ring can be reduced under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the design of novel materials with unique electronic or optical properties.
Organic Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(quinolin-2-yl)acetamide: Contains a quinoline ring instead of a pyrimidine ring.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide is unique due to the combination of the benzothiazole and pyrimidine rings, which can provide distinct electronic and steric properties. This uniqueness can be leveraged in the design of compounds with specific biological activities or material properties.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-pyrimidin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-11(17-12-14-6-3-7-15-12)8-19-13-16-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAFJCQBRIWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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